(2S)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetic acid

Catalog No.
S7771224
CAS No.
M.F
C14H13NO3S
M. Wt
275.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acet...

Product Name

(2S)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetic acid

IUPAC Name

(2S)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetic acid

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

InChI

InChI=1S/C14H13NO3S/c16-12(9-11-7-4-8-19-11)15-13(14(17)18)10-5-2-1-3-6-10/h1-8,13H,9H2,(H,15,16)(H,17,18)/t13-/m0/s1

InChI Key

KKODXDYAXMHNAA-ZDUSSCGKSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CC2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CC2=CC=CS2

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CC2=CC=CS2
(2S)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetic acid is a chemical compound with numerous applications in the field of science and research. This paper will provide a comprehensive overview of the properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of (2S)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetic acid.
(2S)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetic acid is a synthetic peptide derived from the amino acid phenylalanine. It is commonly referred to as PTAA due to its complex chemical nomenclature. PTAA has been widely studied due to its ability to modulate enzyme function specifically in the brain.
PTAA is a white crystalline powder with a molecular weight of 329.38 g/mol. It has a melting point of approximately 141°C and is soluble in water, methanol, and ethanol. PTAA has a weak acidic nature with a pKa value of 3.6.
PTAA is synthesized through a series of chemical reactions involving the use of various reagents and catalysts. The process involves the formation of a dipeptide, which is then coupled with phenylalanine to form PTAA. The resulting compound is then purified through chromatography and recrystallization.
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to assess the purity and identity of PTAA. These methods are highly sensitive and can detect even trace amounts of impurities or contaminants.
PTAA has shown promising results in the modulation of enzyme function in the brain. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine. Additionally, PTAA has been shown to have neuroprotective properties and can enhance cognitive function.
Studies have shown that PTAA is relatively safe and non-toxic in animal models when administered at therapeutic doses. However, further studies are required to assess long-term toxicity and safety in humans.
PTAA has various applications in scientific experiments. It can be used to modulate enzyme function, study cognitive function, and as a neuroprotective agent. Additionally, PTAA can be used in drug discovery research to screen for potential enzyme modulators.
Research on PTAA is ongoing, with various studies focusing on its potential therapeutic applications. Currently, there is a significant interest in using PTAA as a treatment for Alzheimer's disease.
The potential implications of PTAA in various fields of research and industry are vast. It has potential applications in drug discovery, biotechnology, and biomedicine. Additionally, PTAA can be used to enhance cognitive function and improve brain health.
Although PTAA has shown significant potential in various applications, there are several limitations and future directions that need to be considered. Some of these include:
- Limited understanding of its mechanism of action
- Lack of long-term safety data in humans
- Difficulty in synthesizing PTAA at a large scale
- Need for further research on its potential therapeutic applications
for research on PTAA include:
- Developing novel PTAA derivatives with improved efficacy and safety profiles
- Further understanding its mechanism of action
- Investigating the potential use of PTAA in other neurological disorders
- Developing scalable methods for the synthesis of PTAA

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

275.06161445 g/mol

Monoisotopic Mass

275.06161445 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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